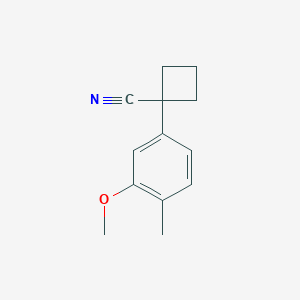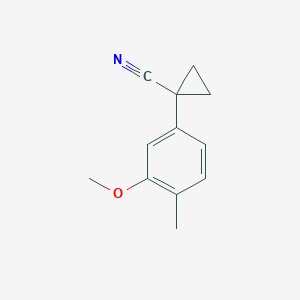![molecular formula C14H25NO3 B11723136 Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)
Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate is an organic compound that features a cyclohexyl ring substituted with a piperidin-4-yloxy group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate typically involves the following steps:
Formation of the Piperidin-4-yloxy Group: This step involves the reaction of piperidine with an appropriate alkylating agent to introduce the piperidin-4-yloxy group.
Cyclohexyl Ring Formation: The cyclohexyl ring is formed through a cyclization reaction, often involving a cyclohexanone derivative.
Esterification: The final step involves the esterification of the cyclohexyl compound with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-4-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidin-4-yloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate involves its interaction with specific molecular targets such as receptors or enzymes. The piperidin-4-yloxy group is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexyl ring provides structural stability and enhances binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate
- 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
- (S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
Uniqueness
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the piperidin-4-yloxy group and the cyclohexyl ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H25NO3 |
|---|---|
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
methyl 2-(4-piperidin-4-yloxycyclohexyl)acetate |
InChI |
InChI=1S/C14H25NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h11-13,15H,2-10H2,1H3 |
InChI-Schlüssel |
QAHXQQNTUQMSKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CCC(CC1)OC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)


![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)

![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
![(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11723116.png)

